3-Methyl-5,6-dihydro[1,3]thiazolo[3,2-d]tetrazol-3-ium bromide
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Overview
Description
3-Methyl-5,6-dihydro[1,3]thiazolo[3,2-d]tetrazol-3-ium bromide is a heterocyclic compound that features a unique structure combining thiazole and tetrazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-5,6-dihydro[1,3]thiazolo[3,2-d]tetrazol-3-ium bromide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of thiohydrazonate intermediates with electrophilic reagents such as bromine. The reaction conditions often include the use of solvents like ethanol or acetonitrile and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and controlled reaction environments can further enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-5,6-dihydro[1,3]thiazolo[3,2-d]tetrazol-3-ium bromide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it to thiazolidine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiazole and tetrazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halogenating agents. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole or tetrazole rings .
Scientific Research Applications
3-Methyl-5,6-dihydro[1,3]thiazolo[3,2-d]tetrazol-3-ium bromide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: It can be used in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism by which 3-Methyl-5,6-dihydro[1,3]thiazolo[3,2-d]tetrazol-3-ium bromide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. Pathways involved in these interactions can include signal transduction, metabolic processes, and gene expression regulation .
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds like thiazole and its derivatives share structural similarities and exhibit similar biological activities.
Tetrazole Derivatives: Tetrazole-based compounds are known for their stability and diverse applications in medicinal chemistry.
Thiazolopyrimidines: These compounds combine thiazole and pyrimidine rings and are used in various therapeutic applications
Uniqueness
3-Methyl-5,6-dihydro[1,3]thiazolo[3,2-d]tetrazol-3-ium bromide is unique due to its combination of thiazole and tetrazole rings, which imparts distinct chemical and biological properties
Properties
CAS No. |
90266-65-2 |
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Molecular Formula |
C4H7BrN4S |
Molecular Weight |
223.10 g/mol |
IUPAC Name |
3-methyl-5,6-dihydro-[1,3]thiazolo[2,3-e]tetrazol-3-ium;bromide |
InChI |
InChI=1S/C4H7N4S.BrH/c1-7-4-8(6-5-7)2-3-9-4;/h2-3H2,1H3;1H/q+1;/p-1 |
InChI Key |
VIPGQENIVPDYKY-UHFFFAOYSA-M |
Canonical SMILES |
C[N+]1=C2N(CCS2)N=N1.[Br-] |
Origin of Product |
United States |
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